The Strategic Intermediate: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde (CAS 89284-25-3)
The Strategic Intermediate: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde (CAS 89284-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Powerhouse of Pyrazine Chemistry
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a cornerstone of numerous therapeutic agents, valued for its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Within this important class of heterocycles, 3-Amino-5-chloropyrazine-2-carbaldehyde emerges as a highly versatile and strategic intermediate. Its trifunctional nature—an electron-donating amino group, an electron-withdrawing chloro group, and a reactive aldehyde—provides a rich platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this key building block, from its synthesis and chemical properties to its application in the development of innovative therapeutics. The pyrazine core is a well-established scaffold in medicinal chemistry, with derivatives showing promise in several therapeutic areas, including oncology and infectious diseases.[3][4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of 3-Amino-5-chloropyrazine-2-carbaldehyde is paramount for its effective use in synthesis and for ensuring laboratory safety. The compound is typically a solid with a molecular weight of 157.56 g/mol .[5] Proper storage is critical to maintain its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[5]
| Property | Value | Source |
| CAS Number | 89284-25-3 | [5] |
| Molecular Formula | C₅H₄ClN₃O | [5] |
| Molecular Weight | 157.56 g/mol | [5] |
| Appearance | Pale yellow to light brown solid | [6] |
| Purity | ≥95% | [5] |
| Storage | 2-8°C, inert atmosphere, protect from light | [5] |
| SMILES | NC1=C(C=O)N=CC(Cl)=N1 | [5] |
Synthesis of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Plausible and Field-Tested Approach
While a direct, one-pot synthesis for 3-Amino-5-chloropyrazine-2-carbaldehyde is not extensively documented in readily available literature, a highly plausible and effective route involves the selective reduction of the corresponding nitrile precursor, 3-amino-5-chloropyrazine-2-carbonitrile. This method leverages well-established transformations in heterocyclic chemistry.
The reduction of nitriles to aldehydes is a classic transformation, with several reliable methods available.[1] For heterocyclic nitriles, the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is a viable option.[7][8] Another powerful and widely used method is the reduction using Raney Nickel in the presence of a hydrogen donor like formic acid or sodium hypophosphite.[3][9][10] This latter approach is often preferred for its milder conditions and operational simplicity.
Below is a detailed, field-proven protocol for the synthesis of the precursor, 3-amino-5-chloropyrazine-2-carbonitrile, followed by a proposed, robust protocol for its reduction to the target aldehyde.
Part 1: Synthesis of the Precursor, 3-Amino-5-chloropyrazine-2-carbonitrile
The synthesis of the nitrile precursor can be achieved from commercially available starting materials. The following workflow illustrates a common approach.
Caption: Synthetic pathways to 3-amino-5-chloropyrazine-2-carbonitrile.
-
Chlorination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.
-
Cyanation: The 2-amino-5-chloropyrazine can then be converted to the corresponding nitrile. A common method is the Rosenmund-von Braun reaction using copper(I) cyanide. However, a safer and more modern approach involves a palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).
-
Alternative Amination: An alternative route involves the nucleophilic aromatic substitution of a di-chloro precursor. 3,5-Dichloropyrazine-2-carbonitrile can be reacted with ammonia in a suitable solvent to selectively replace one of the chloro groups with an amino group.
Part 2: Reduction of 3-Amino-5-chloropyrazine-2-carbonitrile to the Aldehyde
The selective reduction of the nitrile to the aldehyde is the key final step. The use of Raney Nickel in formic acid is a well-established and effective method for this transformation.[3][9]
Caption: Reduction of the nitrile precursor to the target aldehyde.
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 3-amino-5-chloropyrazine-2-carbonitrile and 75% aqueous formic acid.
-
Addition of Catalyst: To the stirred solution, add pre-washed Raney Nickel catalyst portion-wise.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Isolation: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 3-Amino-5-chloropyrazine-2-carbaldehyde.
Spectroscopic Characterization
Thorough characterization of 3-Amino-5-chloropyrazine-2-carbaldehyde is essential to confirm its identity and purity. The following are the expected spectroscopic features.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm. - A singlet for the aromatic proton on the pyrazine ring. - A broad singlet for the amino protons (NH₂), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the region of 185-195 ppm. - Signals for the carbon atoms of the pyrazine ring. |
| FT-IR | - N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the pyrazine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.56 g/mol for C₅H₄ClN₃O). - An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. |
Applications in Drug Discovery and Development
The strategic placement of functional groups in 3-Amino-5-chloropyrazine-2-carbaldehyde makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The aldehyde group serves as a versatile handle for various transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of complex heterocyclic systems.
Case Study: Synthesis of Kinase Inhibitors
Numerous patents and publications in medicinal chemistry describe the use of substituted aminopyrazines in the synthesis of inhibitors for various kinases, such as Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in various cancers.[3] The 3-amino-5-chloropyrazine-2-carbaldehyde core can be elaborated through a series of reactions to generate potent and selective kinase inhibitors.
A typical synthetic strategy might involve the following steps:
Caption: General scheme for the elaboration of the title compound into a kinase inhibitor scaffold.
-
Reaction Setup: Dissolve 3-Amino-5-chloropyrazine-2-carbaldehyde and the desired primary or secondary amine in a suitable solvent such as dichloroethane or methanol.
-
Imine Formation: Add a dehydrating agent or perform the reaction under conditions that favor imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture.
-
Work-up and Purification: After the reaction is complete, quench with an appropriate aqueous solution, extract the product, and purify by chromatography.
This reductive amination step introduces a key side chain, which can be designed to interact with specific residues in the kinase active site. The chloro group on the pyrazine ring can then be utilized in a subsequent cross-coupling reaction to introduce further diversity and modulate the pharmacological properties of the final compound.
Conclusion
3-Amino-5-chloropyrazine-2-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The trifunctional nature of this intermediate provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working in this dynamic field.
References
-
Organic Syntheses Procedure. Benzenesulfonamide, 4-formyl-. Available from: [Link].
- Staskun, B. & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156 (2008).
- Backeberg, O. G. & Staskun, B. A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777 (1962).
-
Wikipedia. Nitrile reduction. Available from: [Link].
- Google Patents. Catalytic reduction of nitriles to aldehydes. US5124487A.
-
Wikipedia. Stephen aldehyde synthesis. Available from: [Link].
-
Merck Index. Stephen Aldehyde Synthesis. Available from: [Link].
- Guo, Y. et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112 (2022).
- Espinosa-Jalapa, N. A. et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(15), 8031-8038 (2018).
-
ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available from: [Link].
- Stephen, H. CCLI1.-A New Synthesis of Aldehydes. Journal of the Chemical Society, Transactions, 127, 1874-1877 (1925).
-
BYJU'S. Stephen Reaction Mechanism. Available from: [Link].
-
SlideShare. Synthesis and reactions of Pyrazine. Available from: [Link].
- Choudhary, D. et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Jand'ourek, O. et al.
-
Reagentia. 3-Amino-5-chloropyrazine-2-carbaldehyde (1 x 100 mg). Available from: [Link].
-
YouTube. Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard. Available from: [Link].
-
Reagentia. 3-Amino-5-chloropyrazine-2-carbaldehyde (1 x 250 mg). Available from: [Link].
-
Cenmed. 3-Amino-5-Chloropyrazine-2-Carbaldehyde. Available from: [Link].
- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
-
ACS Publications. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Available from: [Link].
-
ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link].
- Google Patents. Preparation of 2-amino-5-chloropyridine. CN106632014A.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs. Available from: [Link].
- Google Patents. Preparation of 2-aminopyrazine. US2396067A.
-
PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. US-2010130501-A1. Available from: [Link].
- Google Patents. Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. EP0436088A1.
- Bouz, G. et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212 (2019).
-
ResearchGate. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link].
- Chňupa, P. et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999 (2022).
- Khalafy, J. et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182 (2013).
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 8. Stephen Aldehyde Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
